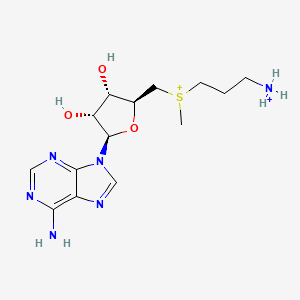

S-Adenosyl-L-methioninamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-adenosylmethioninaminium is conjugate acid of S-adenosylmethioninamine arising from protonation of the primary amino group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a sulfonium compound and an ammonium ion derivative. It is a conjugate acid of a S-adenosylmethioninamine.

Scientific Research Applications

Biochemical and Molecular Roles

S-Adenosyl-L-methionine (SAMe) is crucial in cellular biochemistry, being a precursor in methylation, aminopropylation, and transsulfuration pathways. Its extensive research since 1952 has laid a foundation for clinical studies in various fields such as depression, dementia, vacuolar myelopathy, liver disease, and osteoarthritis (Bottiglieri, 2002).

Therapeutic Use in Liver Disease

In liver disease, SAMe plays a key role as a principal methyl donor and a precursor for glutathione synthesis. While pre-clinical data support its hepatoprotective role, clinical utility in specific liver diseases remains to be established through high-quality clinical trials (Anstee & Day, 2012).

Production by Engineered Bacteria

Research on Corynebacterium glutamicum has shown potential for efficient SAMe production. Genetic modifications in this bacterium have resulted in strains capable of accumulating SAMe without the addition of L-methionine, demonstrating its application in bacterial production systems (Han et al., 2016).

Role in Epigenetics and Proteomics

SAMe serves as a methyl donor in epigenetics and proteomics. Advances in AdoMet analog synthesis and its utilization highlight its expanding biocatalytic and therapeutic applications. These developments include epigenetics, proteomics, and natural product/small molecule diversification (Huber et al., 2016).

Applications in Cancer Therapy

Studies have explored SAMe's potential in cancer therapy, particularly in overcoming drug resistance in colon cancer cells without p53. SAMe has been shown to induce cell cycle arrest, inhibit autophagy, augment reactive oxygen species, and trigger apoptosis in cancer cells (Mosca et al., 2020).

Utilization in Biotechnology

SAMe analogs have been developed as synthetic cofactors to transfer activated groups on methyltransferase substrates for ligation and identification. These compounds serve as selective inhibitors for important methyltransferase targets, highlighting their utility in biotechnology applications (Zhang & Zheng, 2016).

Engineering Yeast for SAMe Production

Genome-scale engineering in yeast has identified new targets for enhancing SAMe production, providing insights into molecular mechanisms for SAMe accumulation. This approach is promising for designing microbial cell factories for industrial applications (Dong et al., 2021).

Effects on Brain Bioenergetics

Research using magnetic resonance techniques has shown that SAMe supplementation can alter brain bioenergetics, indicating its potential role in neurological processes and conditions like clinical depression (Silveri et al., 2003).

properties

Product Name |

S-Adenosyl-L-methioninamine |

|---|---|

Molecular Formula |

C14H24N6O3S+2 |

Molecular Weight |

356.45 g/mol |

IUPAC Name |

3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]propylazanium |

InChI |

InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/p+1/t8-,10-,11-,14-,24?/m1/s1 |

InChI Key |

ZUNBITIXDCPNSD-LSRJEVITSA-O |

Isomeric SMILES |

C[S+](CCC[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

C[S+](CCC[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

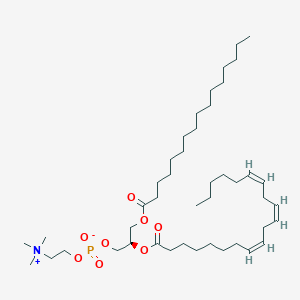

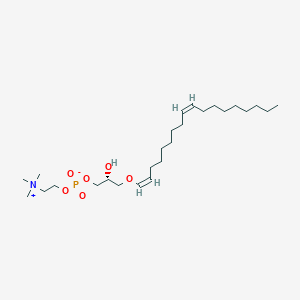

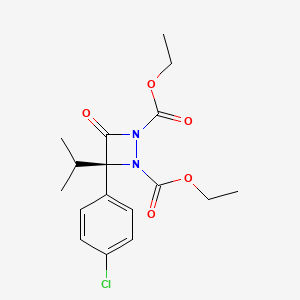

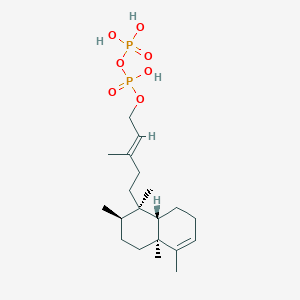

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)

![1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264240.png)

![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)